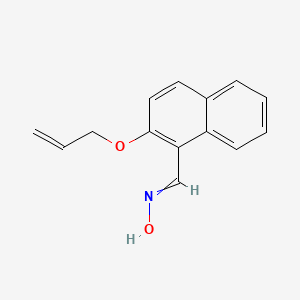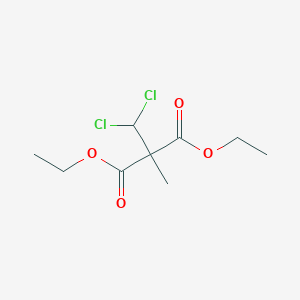
2-(Dichloromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloromethoxy)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically substituted with two chlorine atoms and a methoxy group (-OCH3) on the phenol ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethoxy)phenol can be achieved through several methods. One common approach involves the chlorination of phenol in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring.
Another method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-methoxyphenol, with a chlorinating agent. This reaction can be facilitated by the presence of a strong base, such as sodium hydroxide, to deprotonate the phenol and enhance its nucleophilicity .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dichloromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Applications De Recherche Scientifique
2-(Dichloromethoxy)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Dichloromethoxy)phenol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the methoxy group.
2,6-Dichlorophenol: Another chlorinated phenol with different substitution patterns.
4-Chloro-2-methoxyphenol: Contains a single chlorine atom and a methoxy group.
Uniqueness
2-(Dichloromethoxy)phenol is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chlorine atoms and a methoxy group enhances its electrophilic and nucleophilic properties, making it a versatile compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
93095-61-5 |
|---|---|
Formule moléculaire |
C7H6Cl2O2 |
Poids moléculaire |
193.02 g/mol |
Nom IUPAC |
2-(dichloromethoxy)phenol |
InChI |
InChI=1S/C7H6Cl2O2/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H |
Clé InChI |
FKFMTVJUPQLKNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)OC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14359852.png)
![Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate](/img/structure/B14359858.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)

![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)

![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)


![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)
![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
